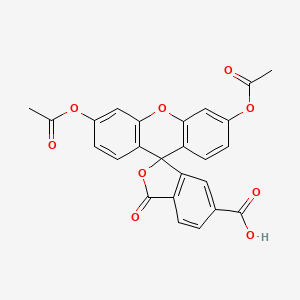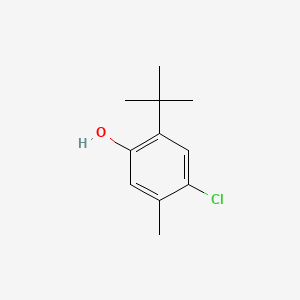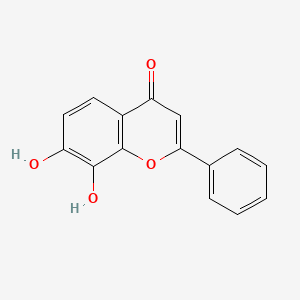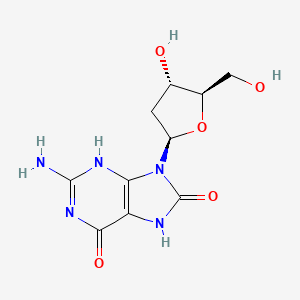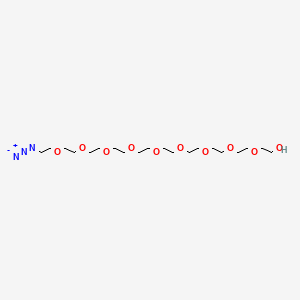
Azido-PEG10-alcohol
Descripción general
Descripción
Azido-PEG10-alcohol is a water-soluble linker reagent that contains a click chemistry azide group and a terminal hydroxyl group . The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Azido-PEG10-alcohol can be synthesized through the ring-opening polymerization of ethylene oxide (EO) with allyl alcohol as an initiator, followed by two-step modification of the hydroxyl end to an azido group . It can also be used in the synthesis of PROTACs .Molecular Structure Analysis
Azido-PEG10-alcohol has a molecular formula of C20H41N3O10 and a molecular weight of 483.56 . It contains an azide group that can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
The azide group in Azido-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG10-alcohol is a liquid that is colorless to light yellow . It is soluble in water, DMSO, DCM, and DMF . .Aplicaciones Científicas De Investigación
Aqueous Soluble Linker Regent
Azido-PEG10-alcohol is an aqueous soluble linker regent . It contains a click chemistry azide group and a terminal hydroxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This makes it a versatile tool in the field of chemical synthesis and bioconjugation .
Drug Resistance Research
Azido-PEG10-alcohol has been used in research related to drug resistance, particularly in the context of breast cancer . Researchers have investigated the paternally expressed gene 10 (PEG10)-associated mechanism of acquired resistance to CDK4/6 inhibitors . This research could lead to new therapeutic approaches to overcome drug resistance .
Synthesis of Heterobifunctional Polyethylene Glycols
Azido-PEG10-alcohol can be used in the synthesis of heterobifunctional polyethylene glycols . The chain-end modification of the heterobifunctional PEG affords the desired N-hydroxy succinimidyl-PEG-azide derivative .
Mecanismo De Acción
Target of Action
Azido-PEG10-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Azido-PEG10-alcohol contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG10-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a bridge between the target protein and an E3 ubiquitin ligase, Azido-PEG10-alcohol facilitates the degradation of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This property could potentially enhance its bioavailability
Result of Action
The primary result of the action of Azido-PEG10-alcohol is the degradation of the target protein . This can lead to a decrease in the function of the target protein within the cell, which can have various downstream effects depending on the specific role of the protein.
Action Environment
The action of Azido-PEG10-alcohol can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the presence of copper ions Additionally, the stability of the compound may be influenced by factors such as temperature and pH
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGCITRFWPBATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG10-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




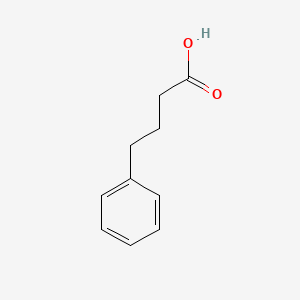

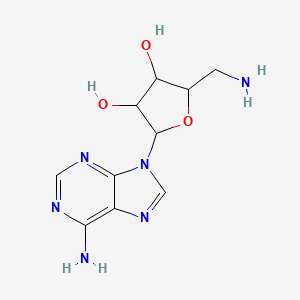


![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)


